molecular formula C8H13ClO3 B3424535 Ethyl 2-chloro-4-methyl-3-oxopentanoate CAS No. 35391-60-7

Ethyl 2-chloro-4-methyl-3-oxopentanoate

Cat. No.: B3424535
CAS No.: 35391-60-7
M. Wt: 192.64 g/mol
InChI Key: AUWPEXCKPSIEIX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that features a ketone group and a methyl group on its pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-methyl-3-oxopentanoate can be synthesized through the chlorination of 4-methyl-3-oxopentanoic acid ethyl ester. A common method involves the use of sulfuryl chloride in dichloromethane as the chlorinating agent. The reaction is typically carried out at low temperatures to control the reactivity and ensure the selective chlorination of the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in anhydrous conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted esters or amides.

    Reduction: Formation of ethyl 2-chloro-4-methyl-3-hydroxypentanoate.

    Oxidation: Formation of ethyl 2-chloro-4-methyl-3-oxopentanoic acid.

Scientific Research Applications

Ethyl 2-chloro-4-methyl-3-oxopentanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-methyl-3-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ketone group also participates in reduction and oxidation reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Ethyl 2-chloro-4-methyl-3-oxopentanoate can be compared with similar compounds such as:

    Methyl 2-chloro-3-oxopentanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-chloro-3-oxopentanoate: Chlorine atom positioned differently on the pentanoate backbone.

    Ethyl 2-chloro-3-hydroxybutanoate: Contains a hydroxyl group instead of a ketone group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-chloro-4-methyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPEXCKPSIEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35391-60-7
Record name ethyl 2-chloro-4-methyl-3-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1M solution of sulfuryl chloride in dichloromethane (25 mL, 25 mmol) was added to a solution of 4-methyl-3-oxopentanoic acid ethyl ester (3.95 g, 25 mmol) in dichloromethane (15 mL) cooled in a water bath. The solution was stirred at room temperature for 2 h and then the reaction mixture was washed with water (2×20 mL). Each of the aqueous layers was extracted with dichloromethane and the combined organic layers were dried (MgSO4), filtered and evaporated to give 2-chloro-4-methyl-3-oxopentanoic acid ethyl ester (5.0 g, 104% of the theoretical amount). This was used directly in the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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